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molecular formula C8H6N2S B1303119 2-Quinoxalinethiol CAS No. 6962-54-5

2-Quinoxalinethiol

Cat. No. B1303119
M. Wt: 162.21 g/mol
InChI Key: INQXGZFDGDSRIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05952359

Procedure details

A mixture of the product from Step 1 (1 g), 4-bromo-4,4-difluorobutyl methanesulfonate (1.65 g) and potassium carbonate (0.852 g) were stirred together in acetone (30 cm3) at ambient temperature for 7 hours. Inorganic solids were removed by filtration and the filtrate evaporated under reduced pressure to give a brown oil. Chromatography on silica gel using 1:4 ethyl acetate:hexane as eluant gave 2-(4-bromo-4,4-difluorobutylthio)-quinoxaline (1.375 g). M+ =332; 1H NMR: δ 2.19(2H,m); 2.50-2.70(2H,m); 3.43(2H,t); 7.60-7.73(2H,m); 7.93(1H,dd); 8.03(1H,dd); 8.60(1H,s); (oil).
Quantity
1 g
Type
reactant
Reaction Step One
Name
4-bromo-4,4-difluorobutyl methanesulfonate
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
0.852 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=[CH:3][C:2]1=[S:11].CS(O[CH2:17][CH2:18][CH2:19][C:20]([Br:23])([F:22])[F:21])(=O)=O.C(=O)([O-])[O-].[K+].[K+].C(OCC)(=O)C>CC(C)=O.CCCCCC>[Br:23][C:20]([F:22])([F:21])[CH2:19][CH2:18][CH2:17][S:11][C:2]1[CH:3]=[N:4][C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[N:1]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1C(C=NC2=CC=CC=C12)=S
Name
4-bromo-4,4-difluorobutyl methanesulfonate
Quantity
1.65 g
Type
reactant
Smiles
CS(=O)(=O)OCCCC(F)(F)Br
Name
Quantity
0.852 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Inorganic solids were removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a brown oil

Outcomes

Product
Name
Type
product
Smiles
BrC(CCCSC1=NC2=CC=CC=C2N=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.375 g
YIELD: CALCULATEDPERCENTYIELD 66.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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